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Compound of Interest

Compound Name: Tetrahydrothiopyran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tetrahydrothiopyran, a sulfur-
containing heterocyclic compound of significant interest in organic synthesis and medicinal
chemistry. This document details its fundamental properties, including its IUPAC nomenclature
and molecular structure, and presents key quantitative data. Furthermore, it outlines detailed
experimental protocols for its synthesis and illustrates important reaction mechanisms.

IUPAC Nomenclature and Molecular Structure

Tetrahydrothiopyran is a saturated six-membered heterocyclic compound containing five
carbon atoms and one sulfur atom. According to the International Union of Pure and Applied
Chemistry (IUPAC), the preferred name for this compound is Thiane. It is also commonly
referred to as Tetrahydro-2H-thiopyran or Thiacyclohexane. The molecular formula is CsH10S,
and its molecular weight is approximately 102.20 g/mol .[1][2]

The structure of thiane consists of a non-planar, puckered ring, predominantly adopting a chair
conformation in the gas phase to minimize steric strain.[3] This conformation is analogous to
that of cyclohexane.

Physicochemical and Structural Data
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The structural parameters of tetrahydrothiopyran have been determined by gas-phase
electron diffraction, providing precise measurements of its geometry.[3] Spectroscopic data
from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also crucial for its
characterization.

Table 1: Structural Parameters of Tetrahydrothiopyran

Thiane) § Pl | iffraction[3]

Parameter Bond/Angle Value

Bond Lengths (A)

S-C 1.811 £ 0.004
(C-C)mean 1.528 + 0.003
(C-H)mean 1.114 + 0.002

Bond Angles (°)

c-s-C 97.6+0.8
s-c-C 112.7 +0.2
(S)c-c-C 112.3 + 0.4
(c)c-c-C 113.6 £+ 0.8
H-C-H 105.7 +0.9

Torsional Angles (°)

S-C-C-C 60.8 +0.3
C-C-C-C -58.6+1.1
C-S-C-C -554+12

Table 2: Spectroscopic Data for Tetrahydrothiopyran-4-
one
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Chemical Shift (ppm) /

Spectroscopic Technique Feature
Wavenumber (cm~?)

1H NMR (CDClIs) Protons adjacent to S ~2.9
13C NMR (CDClIs) Carbons adjacentto S ~30
Carbonyl Carbon (C=0) ~208

IR Spectroscopy Carbonyl (C=0) stretch ~1710

Experimental Protocols

The synthesis of tetrahydrothiopyran and its derivatives can be achieved through various
synthetic routes. Below are detailed methodologies for key synthetic transformations.

Diastereoselective Synthesis of Substituted
Tetrahydrothiopyrans via (3,5)-Thionium-Ene Cyclization

This protocol describes an efficient synthesis of substituted tetrahydrothiopyrans from
aldehydes and substituted 5-methylhex-4-ene-1-thiol, mediated by a Lewis acid.[3]

Materials:

Aldehyde (1.0 mmol)

o Substituted 5-methylhex-4-ene-1-thiol (1.2 mmol)
e Boron trifluoride etherate (BFs-OEt2) (1.2 mmol)

e Anhydrous toluene (10 mL)

e Anhydrous sodium sulfate (Na2S0a4)

o Saturated sodium bicarbonate solution (NaHCO3)
e Brine

o Ethyl acetate
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» Round-bottom flask, magnetic stirrer, and standard glassware for workup and purification.
Procedure:

o To a stirred solution of the aldehyde (1.0 mmol) and substituted 5-methylhex-4-ene-1-thiol
(2.2 mmol) in anhydrous toluene (10 mL) at O °C under an inert atmosphere, add boron
trifluoride etherate (1.2 mmol) dropwise.

¢ Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

e Monitor the reaction progress by Thin Layer Chromatography (TLC).

o Upon completion, quench the reaction by the addition of saturated NaHCOs solution.
o Extract the mixture with ethyl acetate (3 x 15 mL).

e Wash the combined organic layers with brine, dry over anhydrous Na=SOa4, and concentrate
under reduced pressure.

» Purify the crude product by column chromatography on silica gel to afford the desired
substituted tetrahydrothiopyran.
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Caption: (3,5)-Thionium-Ene Cyclization Workflow.

Oxidation of Tetrahydrothiopyran-4-one to its Sulfoxide

The selective oxidation of the sulfur atom in the tetrahydrothiopyran ring is a key

transformation, particularly in the context of prodrug strategies.[4]

Materials:

Tetrahydrothiopyran-4-one (1.0 mmol)
Davis's oxaziridine (1.1 mmol)

Anhydrous dichloromethane (DCM) (15 mL)
Dry ice/acetone bath

Round-bottom flask, magnetic stirrer, and standard glassware for workup and purification.

Procedure:

Dissolve tetrahydrothiopyran-4-one (1.0 mmol) in anhydrous DCM (10 mL) in a round-
bottom flask under an inert atmosphere.

Cool the solution to -78 °C using a dry ice/acetone bath.
In a separate flask, dissolve Davis's oxaziridine (1.1 mmol) in anhydrous DCM (5 mL).

Add the solution of Davis's oxaziridine dropwise to the cooled solution of
tetrahydrothiopyran-4-one over 30 minutes.

Stir the reaction mixture at -78 °C and monitor its progress by TLC.
Upon completion, allow the reaction to warm to room temperature.
Wash the reaction mixture with water and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.
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» Purify the crude product by column chromatography to yield tetrahydrothiopyran-4-one S-
oxide.

Signaling Pathways and Logical Relationships

Redox Cascade of Tetrahydrothiopyran-4-one
Derivatives in Drug Action

Derivatives of tetrahydrothiopyran-4-one have been investigated as prodrugs. The proposed
mechanism of action involves the in vivo oxidation of the sulfide to a sulfoxide or sulfone, which
can then undergo further reactions to release an active species. This redox cascade is a critical
aspect of their biological activity.[5]
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Caption: Proposed redox-activated prodrug mechanism.

This guide provides foundational knowledge on tetrahydrothiopyran for professionals in
chemical and pharmaceutical research. The presented data and protocols offer a starting point
for further investigation and application of this versatile heterocyclic scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11979589/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11979589/
https://en.wikipedia.org/wiki/Gas_electron_diffraction
https://scispace.com/pdf/the-molecular-structure-of-thiane-from-electron-diffraction-4bjrs19w3s.pdf
https://www.mdpi.com/2624-8549/6/6/82
https://www.researchgate.net/figure/Experimental-and-Calculated-Bond-Lengths-A-and-Angles-for-Compound-I-and-II_tbl2_251003845
https://www.benchchem.com/product/b043164#tetrahydrothiopyran-iupac-name-and-structure
https://www.benchchem.com/product/b043164#tetrahydrothiopyran-iupac-name-and-structure
https://www.benchchem.com/product/b043164#tetrahydrothiopyran-iupac-name-and-structure
https://www.benchchem.com/product/b043164#tetrahydrothiopyran-iupac-name-and-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b043164?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043164?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

